molecular formula C16H17NO3S B289891 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione

1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione

Cat. No. B289891
M. Wt: 303.4 g/mol
InChI Key: UPXVDJNVZWFMNS-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as rhodanine derivative and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, it has been found to induce cell death in cancer cells by targeting specific molecular pathways.
Biochemical and Physiological Effects:
1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione in lab experiments is its versatility. This compound has been shown to have a wide range of biological and pharmacological properties, making it useful for studying various disease models. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its stability. It is prone to degradation in certain conditions, which can affect its efficacy and reliability in experiments.

Future Directions

There are several future directions for the research of 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential use in cancer therapy. Furthermore, the development of new synthetic methods for this compound could lead to improved yields and purity, making it more accessible for research purposes.

Synthesis Methods

The synthesis of 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction between 2-acetylthiophene and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with ammonium acetate to obtain 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione. This method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields. This compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-[(2E)-2-(7-methoxy-2,3-dihydrothiochromen-4-ylidene)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H17NO3S/c1-20-12-2-3-13-11(7-9-21-14(13)10-12)6-8-17-15(18)4-5-16(17)19/h2-3,6,10H,4-5,7-9H2,1H3/b11-6+

InChI Key

UPXVDJNVZWFMNS-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=C/CN3C(=O)CCC3=O)/CCS2

SMILES

COC1=CC2=C(C=C1)C(=CCN3C(=O)CCC3=O)CCS2

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCN3C(=O)CCC3=O)CCS2

Origin of Product

United States

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